molecular formula C11H11NO3 B15229964 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B15229964
M. Wt: 205.21 g/mol
InChI Key: JOJSHNLBXZWKBN-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound featuring a partially saturated quinoline core with a methyl ester substituent at the 5-position. The 2-oxo group and tetrahydroquinoline structure contribute to its unique electronic and steric properties, making it a valuable intermediate for drug development .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

JOJSHNLBXZWKBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., BF3·Et2O) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be elucidated by comparing it to analogous derivatives. Key differences in substitution patterns, saturation levels, and functional groups directly influence physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Position(s) Key Functional Groups Notable Properties/Activities
This compound Tetrahydroquinoline 5-position Methyl ester, 2-oxo Intermediate for bioactive derivatives
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS 1000045-93-1) Tetrahydroquinoline 7-position Methyl ester, 2-oxo Similar scaffold; positional isomerism may alter reactivity
Methyl 2-oxoindoline-4-carboxylate (CAS 90924-46-2) Indoline 4-position Methyl ester, 2-oxo Higher similarity (0.70); indoline vs. quinoline core affects π-conjugation
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (from ) Dihydroquinoline 4-position Carboxylic acid, 2-oxo Antioxidant activity (DPPH scavenging)
Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Dihydroquinoline 3-carboxylate, 5-Cl, 4-OH Methyl ester, 2-oxo, Cl, OH Enhanced bioactivity via halogenation
(2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate Tetrahydroquinoline 5-carboxylate, 7-F, 4-oxo Fluorine, triazole, stereochemistry Coformer salts for improved stability/pharmacokinetics

Key Insights from Comparative Analysis:

Substituent Position and Bioactivity: Positional isomerism (e.g., 5- vs. The 3-carboxylate position in dihydroquinoline derivatives (e.g., ) is linked to anticancer activity against MCF-7 cells, suggesting that substituent placement is critical for biological efficacy .

Core Saturation: Tetrahydroquinolines (full saturation of the pyridine ring) exhibit greater conformational flexibility compared to dihydroquinolines (partial saturation), which may influence metabolic stability and solubility .

Functional Group Impact: Ester vs. Acid: The methyl ester in this compound enhances lipophilicity compared to the carboxylic acid derivative (), affecting membrane permeability . Halogenation: Introduction of chlorine () or fluorine () improves bioactivity and stability via electron-withdrawing effects and resistance to oxidative degradation .

Stereochemistry and Coformers :

  • Chiral centers (e.g., 2S,3S configuration in ) and coformer salts optimize pharmacokinetic properties, highlighting the importance of stereochemical control in drug design .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, along with its mechanisms of action and synthesis.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • IUPAC Name : Methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate
  • Canonical SMILES : COC(=O)C1=C2CCC(=O)NC2=CC=C1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. Specific findings include:

Microorganism Activity IC₉₀ (µM)
Mycobacterium tuberculosisInhibitory effect6.8
Staphylococcus aureusNo significant inhibitionN/A
Candida albicansWeak activityN/A

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

Cancer Cell Line Effect Concentration (µM)
HeLa (cervical cancer)Induces apoptosis10
MCF7 (breast cancer)Growth inhibition15

The compound appears to modulate signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes like acetylcholinesterase and other critical metabolic enzymes.
  • Receptor Modulation : The compound can bind to receptors involved in neurotransmission and cell signaling.
  • Cell Cycle Regulation : It affects various phases of the cell cycle in cancer cells leading to growth arrest or apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from anthranilic acid derivatives. Common methods include:

  • Use of Lewis acids as catalysts (e.g., BF₃·Et₂O).
  • Continuous flow reactors for industrial production to enhance yield and purity.

Derivatives of this compound have been synthesized to explore enhanced biological activities:

Derivative Name Unique Features
Methyl 4-methyl-2-oxo-1,2-dihydroquinolineExhibits distinct methyl substitution affecting bioactivity
Substituted tetrahydroquinoline derivativesVariations in substituents lead to diverse pharmacological properties

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Activity : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria.
  • Cancer Cell Studies : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability across multiple cancer lines.
  • Neuroprotection : Animal models indicated that administration improved cognitive function in neurodegenerative disease models.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate with high purity?

The synthesis typically involves cyclocondensation reactions using substituted anilines and β-ketoesters. For example, analogous tetrahydroquinoline derivatives are synthesized via a three-step process: (i) formation of the tetrahydroquinoline core via acid-catalyzed cyclization, (ii) carboxylation at the 5-position using methyl chloroformate, and (iii) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) is confirmed by HPLC and 1H^1H-NMR integration .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Combine 1H^1H- and 13C^13C-NMR to confirm the tetrahydroquinoline scaffold and substituent positions. For example, the methyl ester group at C5 appears as a singlet (~3.8 ppm in 1H^1H-NMR) and a carbonyl signal (~165 ppm in 13C^13C-NMR). IR spectroscopy verifies the lactam C=O stretch (~1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}). Discrepancies in data should prompt X-ray crystallography for definitive confirmation .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water or dichloromethane/hexane mixtures are effective for recrystallization, yielding needle-like crystals suitable for X-ray diffraction. Solubility tests in DMSO, methanol, and chloroform guide solvent selection. Crystallinity is critical for structural validation via single-crystal XRD .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the lactam ring in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the lactam ring, identifying nucleophilic attack sites. Fukui indices highlight C2 and C4 as reactive positions, aligning with experimental observations of ring-opening reactions under acidic conditions .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts?

Use ab initio NMR prediction tools (e.g., Gaussian GIAO method) to compare computed shifts with experimental data. For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl3_3) or dynamic conformational changes. Paramagnetic relaxation agents can suppress 13C^13C-signal splitting in crowded regions .

Q. How does polymorphism affect the biological activity of this compound, and how can co-crystals mitigate this?

Polymorph screening via slurry experiments (acetonitrile, THF) identifies stable forms. Co-crystallization with coformers like succinic acid (patented for analogous quinoline derivatives) improves solubility and bioavailability. Differential Scanning Calorimetry (DSC) and PXDR monitor phase transitions .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) achieve enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or 1H^1H-NMR with chiral shift reagents .

Methodological Tables

Technique Application Key Parameters
X-ray CrystallographyConfirm absolute configuration and packing motifsSHELXL refinement, R-factor < 0.05
HPLC-PDAAssess purity and degradation productsC18 column, 0.1% TFA in H2 _2O/MeOH gradient
DSC/TGAStudy thermal stability and polymorph transitionsHeating rate 10°C/min, N2 _2 atmosphere

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